

In-Depth Technical Guide: Toxicity and Ecotoxicity of Tributylmethylammonium Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributylmethylammonium*

Cat. No.: *B1194469*

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Abstract

Tributylmethylammonium compounds, a class of quaternary ammonium compounds (QACs), are utilized in various industrial applications. This guide provides a comprehensive technical overview of the current state of knowledge regarding the toxicity and ecotoxicity of two prominent members of this class: **Tributylmethylammonium** chloride and **Tributylmethylammonium** bis(trifluoromethylsulfonyl)imide. The available data on acute toxicity, dermal and eye irritation, and aquatic toxicity are summarized. This document also delves into the general mechanisms of toxicity attributed to quaternary ammonium compounds, including membrane disruption and potential signaling pathway interference, while highlighting the significant data gaps that exist for these specific **tributylmethylammonium** derivatives. The information is presented to support researchers, scientists, and drug development professionals in evaluating the potential environmental and health impacts of these compounds.

Introduction

Quaternary ammonium compounds (QACs) are a broad class of chemicals characterized by a positively charged nitrogen atom bonded to four organic groups. Their cationic nature imparts surfactant properties, making them effective biocides, disinfectants, and antistatic agents.

Tributylmethylammonium compounds, featuring three butyl groups and one methyl group attached to the nitrogen center, are a subset of this class. As with many industrial chemicals, understanding their toxicological and ecotoxicological profiles is crucial for risk assessment and safe handling. This guide focuses on two key examples: **Tributylmethylammonium** chloride, a halide salt, and **Tributylmethylammonium** bis(trifluoromethylsulfonyl)imide, an ionic liquid.

Toxicity of Tributylmethylammonium Compounds

The toxicological data for **tributylmethylammonium** compounds are limited, with most information derived from safety data sheets (SDS) rather than peer-reviewed toxicological studies.

Acute Toxicity

Quantitative data on the acute toxicity of **Tributylmethylammonium** chloride is available from regulatory filings.

Table 1: Acute Toxicity Data for **Tributylmethylammonium** Chloride

Test Substance	Species	Route	Endpoint	Value	Reference
1-Butanaminium, N,N-dibutyl-N-methyl-, chloride	Rat	Oral	LD50	> 2000 mg/kg	[1]
1-Butanaminium, N,N-dibutyl-N-methyl-, chloride	Rat	Dermal	LD50	ca. 1500 mg/kg	[1]

For **Tributylmethylammonium** bis(trifluoromethylsulfonyl)imide, safety data sheets consistently report that no data is available for acute oral, dermal, or inhalation toxicity.[2][3][4]

Skin and Eye Irritation

Tributylmethylammonium compounds are generally classified as irritants to the skin and eyes.

Table 2: Hazard Classification for Irritation Potential

Compound	Hazard Classification	Reference
Tributylmethylammonium chloride	Causes skin irritation; Causes serious eye irritation	[5][6]
Tributylmethylammonium bis(trifluoromethylsulfonyl)imide	Causes skin irritation; Causes serious eye irritation	[3]

Genotoxicity

There is a lack of specific genotoxicity data for **Tributylmethylammonium** chloride and **Tributylmethylammonium** bis(trifluoromethylsulfonyl)imide in the public domain. However, genotoxicity is a critical endpoint for QACs, and some related compounds have been studied. For instance, glycidyltrimethylammonium chloride (GTAC) has been shown to be genotoxic in a battery of in vitro tests.[7] The potential for genotoxicity should be a consideration for any new **tributylmethylammonium** compound.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **tributylmethylammonium** compounds are not readily available. However, concerns have been raised about the potential for some QACs to act as reproductive and developmental toxicants.[5][8] These effects are an area of active research for the broader class of QACs.

Ecotoxicity of **Tributylmethylammonium** Compounds

The environmental fate and effects of **tributylmethylammonium** compounds are not well-documented. The primary concern for QACs in the environment is their toxicity to aquatic

organisms.

Table 3: Ecotoxicity Hazard Classification

Compound	Hazard Classification	Reference
Tributylmethylammonium chloride	Toxic to aquatic life with long lasting effects	[5][6]
Tributylmethylammonium bis(trifluoromethylsulfonyl)imide	Harmful to aquatic life with long lasting effects	[3]

Specific ecotoxicity data, such as LC50 values for fish, daphnia, and algae, are not consistently available for these specific compounds in the reviewed literature. Safety data sheets for Methyltributylammonium chloride state that no data is available for toxicity to fish, daphnia, and other aquatic invertebrates, or algae.[5]

Mechanisms of Toxicity

The precise molecular mechanisms of toxicity for **tributylmethylammonium** compounds have not been extensively studied. However, based on the broader class of QACs, several general mechanisms can be inferred.

Membrane Disruption

The primary mechanism of action for many QACs is the disruption of cell membranes.[9] The cationic headgroup interacts with the negatively charged components of microbial and mammalian cell membranes, such as phospholipids and proteins. The hydrophobic alkyl chains then intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death.[9]



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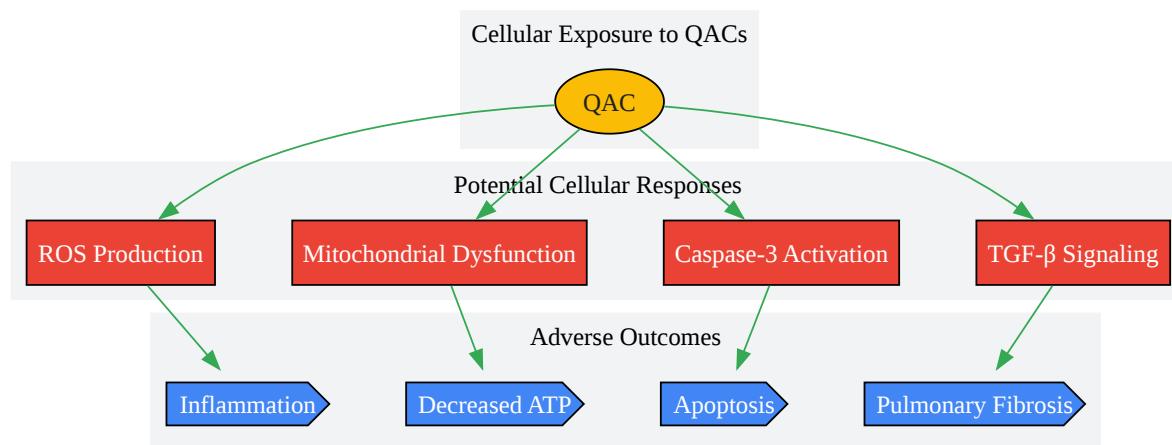
Figure 1. Simplified workflow of QAC-induced membrane disruption.

Potential Signaling Pathway Interference

Recent research on other QACs suggests that their toxicity may extend beyond simple membrane disruption and involve interference with specific cellular signaling pathways. For some QACs, exposure has been linked to:

- Apoptosis: Induction of programmed cell death through caspase-3 dependent pathways.[10]
- Inflammation: Production of reactive oxygen species (ROS) and activation of inflammatory responses.[10]
- Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to decreased ATP production.[11]
- Pulmonary Fibrosis: Association with TGF- β signaling in lung epithelial cells.[10]

It is important to note that these pathways have not been specifically demonstrated for **tributylmethylammonium** compounds, but they represent plausible areas for future investigation.



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Figure 2. Potential signaling pathways affected by some QACs.

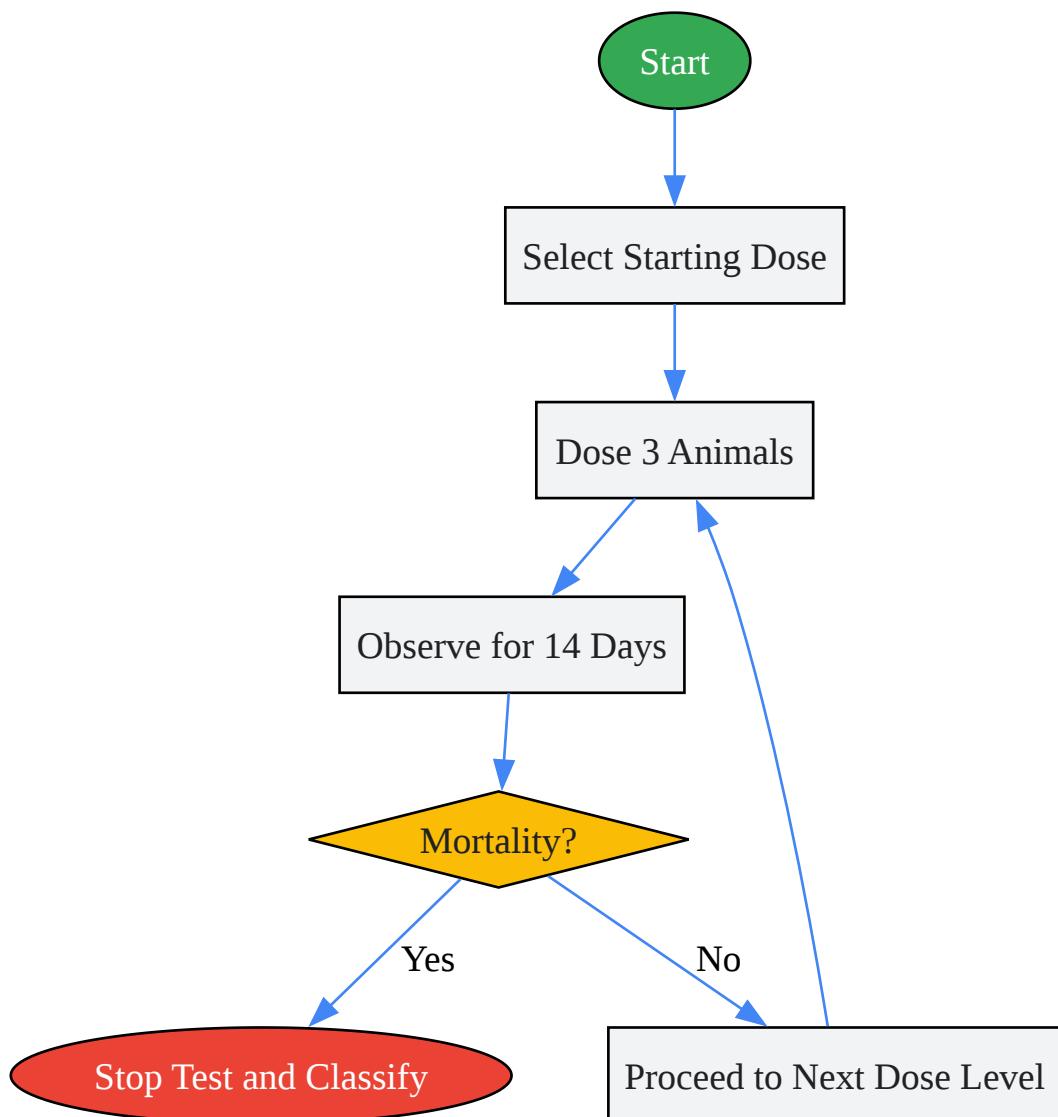
Experimental Protocols

Detailed experimental protocols for the toxicity testing of **tributylmethylammonium** compounds are not available in the public literature. However, standardized OECD guidelines are typically followed for regulatory submissions.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals.

- Test Animals: Typically, young adult female rats are used.
- Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
- Dose Administration: The test substance is administered in a single dose by gavage.
- Stepwise Procedure:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - A group of three animals is dosed.
 - The outcome (survival or death) determines the next step:
 - If mortality occurs, the next lower dose is used.
 - If no mortality occurs, a higher dose is used.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: A gross necropsy is performed on all animals at the end of the study.



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Figure 3. Workflow for OECD 423 Acute Oral Toxicity Test.

Aquatic Toxicity - Algal Growth Inhibition (Based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater green algae.

- **Test Organism:** A species of green algae, such as *Pseudokirchneriella subcapitata*, is used.
- **Culture Conditions:** The algae are cultured in a nutrient-rich medium under controlled temperature and lighting conditions to promote exponential growth.

- Test Procedure:
 - A range of concentrations of the test substance is prepared in the culture medium.
 - A known density of algae is added to each test concentration and control flasks.
 - The cultures are incubated for 72 hours.
- Data Collection: Algal growth is measured at least daily by cell counts or a surrogate method like fluorescence.
- Endpoint Calculation: The growth rate and yield are calculated for each concentration and compared to the control to determine the EC50 (the concentration causing 50% inhibition of growth).[12][13]

Conclusion and Future Directions

The available data on the toxicity and ecotoxicity of **tributylmethylammonium** compounds are sparse and primarily based on regulatory classifications rather than in-depth scientific investigation. While **Tributylmethylammonium** chloride has some available acute toxicity data, there is a notable lack of information for **Tributylmethylammonium bis(trifluoromethylsulfonyl)imide**.

For both compounds, there is a critical need for:

- Comprehensive acute and chronic toxicity studies following standardized guidelines.
- Detailed ecotoxicological assessments to determine the effects on a range of aquatic organisms.
- In-depth mechanistic studies to elucidate the specific signaling pathways involved in their toxicity.
- Genotoxicity, reproductive, and developmental toxicity screening.

A more robust toxicological and ecotoxicological dataset is essential for a thorough risk assessment of these compounds and to ensure their safe use in industrial applications and product development. Researchers are encouraged to address these data gaps to better

understand the potential impacts of **tributylmethylammonium** compounds on human health and the environment.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Toxicity and Ecotoxicity of Tributylmethylammonium Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194469#toxicity-and-ecotoxicity-of-tributylmethylammonium-compounds>]

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